
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a specialized chemical compound known for its unique molecular structure. This compound features a bromomethyl group, a trimethylsilyl-ethynyl group, and a benzenesulfonyl fluoride moiety, making it a versatile building block in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves multiple steps. One common method includes the bromination of a benzenesulfonyl fluoride derivative followed by the introduction of the trimethylsilyl-ethynyl group through a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in palladium-catalyzed coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce various substituted aromatic compounds.
科学的研究の応用
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophiles, while the trimethylsilyl-ethynyl group can participate in coupling reactions. The sulfonyl fluoride moiety can interact with specific enzymes and proteins, potentially inhibiting their activity by forming stable covalent bonds.
類似化合物との比較
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: This compound shares the bromomethyl and trimethylsilyl groups but lacks the sulfonyl fluoride moiety.
4-[(Trimethylsilyl)ethynyl]benzaldehyde: This compound contains the trimethylsilyl-ethynyl group but has an aldehyde group instead of the bromomethyl and sulfonyl fluoride groups.
Uniqueness
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications
特性
分子式 |
C12H14BrFO2SSi |
|---|---|
分子量 |
349.29 g/mol |
IUPAC名 |
4-(bromomethyl)-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H14BrFO2SSi/c1-18(2,3)7-6-11-8-10(9-13)4-5-12(11)17(14,15)16/h4-5,8H,9H2,1-3H3 |
InChIキー |
WFOCWDDRVBJLGX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)CBr)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


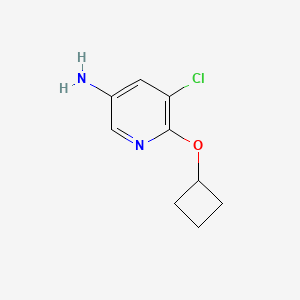
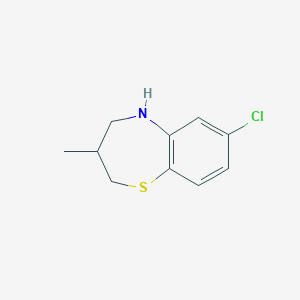
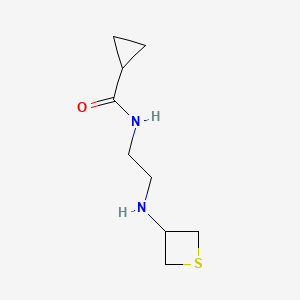
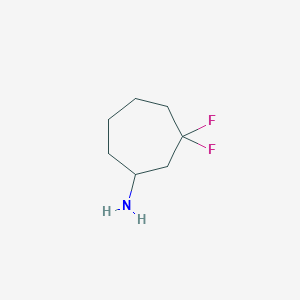
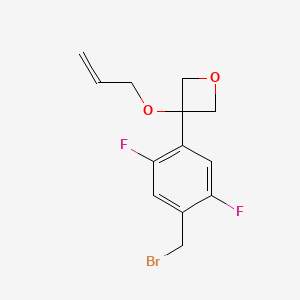
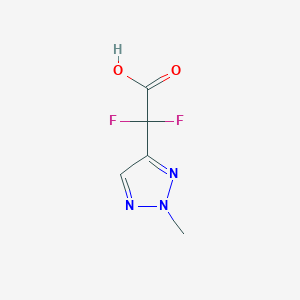
![Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B15277868.png)
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B15277892.png)
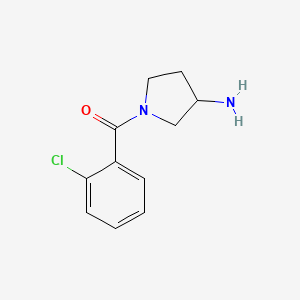
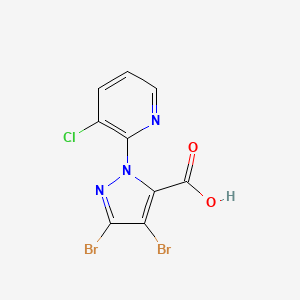
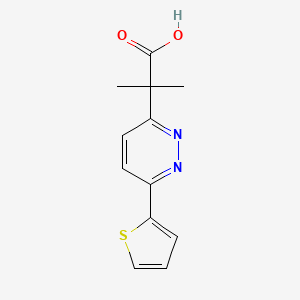
![5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
